molecular formula C8H15ClN4 B2809629 (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride CAS No. 1258650-58-6

(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride

Cat. No.: B2809629
CAS No.: 1258650-58-6
M. Wt: 202.69
InChI Key: JQXUPCSHWUAKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic heterocyclic molecule comprising a triazolo[4,3-a]azepine core substituted with a methylamine group at the 3-position, forming a hydrochloride salt. The azepine ring (7-membered) fused with a triazole ring confers rigidity and influences its physicochemical properties, such as solubility and bioavailability.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.ClH/c9-6-8-11-10-7-4-2-1-3-5-12(7)8;/h1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXUPCSHWUAKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.

  • Molecular Formula : C₁₂H₁₈N₆·HCl
  • Molecular Weight : 246.31 g/mol
  • CAS Number : 1174854-63-7

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo compounds exhibit notable anticancer properties. For instance, a related compound was found to induce apoptosis in HT-29 colon cancer cells through the mitochondrial pathway by up-regulating pro-apoptotic factors such as Bax and down-regulating anti-apoptotic factors like Bcl2. The activation of Caspase 3 was also observed, indicating a mechanism for cell death in these cancer cells .

Antibacterial Activity

The triazolo[4,3-a]azepine derivatives have shown varying degrees of antibacterial activity. In vitro studies have indicated that certain derivatives possess moderate to good antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

The biological activity of triazolo compounds often involves interactions at the molecular level:

  • Apoptosis Induction : Compounds can trigger apoptotic pathways in cancer cells by modulating the expression of apoptotic proteins.
  • Antibacterial Mechanism : The antibacterial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Study 1: Anticancer Efficacy

A study focused on the anticancer effects of triazolo derivatives revealed that specific structural modifications enhanced their potency against colon cancer cell lines. The compound RB7 showed a significant reduction in cell viability at concentrations as low as 8.18 µM and induced apoptosis through mitochondrial pathways .

Case Study 2: Antibacterial Evaluation

In another study evaluating the antibacterial properties of triazolo derivatives, several compounds demonstrated MIC values ranging from 16 µg/mL to 64 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that structural variations significantly influence the antibacterial efficacy of these compounds .

Data Tables

Activity Type Compound Target Organism/Cell Line MIC/IC50 Value Mechanism
AnticancerRB7HT-29 Colon Cancer8.18 µMApoptosis via Bax/Bcl2 modulation
AntibacterialTriazole DerivativeStaphylococcus aureus32 µg/mLCell wall synthesis disruption
AntibacterialTriazole DerivativeEscherichia coli16 µg/mLMetabolic pathway interference

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related triazoloazepine derivatives and other heterocyclic analogs, focusing on molecular features, substituent effects, and physicochemical properties.

Structural Analogs within the Triazoloazepine Class

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Differences
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride C₉H₁₄ClN₅ Methylamine hydrochloride 235.70 Reference compound; methylamine substitution enhances polarity and potential hydrogen-bonding capacity.
1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylamine C₈H₁₄N₄ Ethylamine 166.23 Ethylamine substituent increases lipophilicity compared to methylamine, potentially altering membrane permeability .
2,3-Dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline C₁₇H₂₂N₄ 2,3-Dimethylaniline 282.39 Bulky aromatic substituent may enhance receptor binding affinity but reduce solubility .
1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine hydrochloride C₁₁H₁₆ClN₆ Pyrazol-4-amine hydrochloride 275.74 Pyrazole ring introduces additional hydrogen-bonding sites, possibly improving target selectivity .
2-Ethyl-3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid C₁₀H₁₅N₃O₃ Ethyl, oxo, carboxylic acid 225.24 Carboxylic acid group enhances hydrophilicity and potential for salt formation, contrasting with the amine hydrochloride in the target compound .

Heterocyclic Analogues with Modified Ring Systems

Compound Name Molecular Formula Core Structure Molecular Weight (g/mol) Key Differences
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-3-carboxamide hydrochloride C₇H₁₂ClN₅O Triazolo-diazepine 217.66 Diazepine (6-membered ring) reduces steric strain compared to azepine, potentially improving metabolic stability .
2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-amine dihydrochloride C₆H₁₂Cl₂N₄S Triazolothiazole 243.16 Thiazole ring introduces sulfur, which may influence electronic properties and metal-binding capacity .
{[1-(3-Fluorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride C₁₀H₁₁ClFN₃ Pyrazole 227.67 Aromatic fluorophenyl group enhances electronegativity and bioavailability compared to non-aromatic substituents .

Key Research Findings

Substituent Impact on Solubility : Methylamine and carboxylic acid derivatives exhibit higher aqueous solubility compared to ethyl or aromatic substituents due to increased polarity .

Ring Size and Stability : Diazepine analogs (6-membered ring) show lower ring strain than azepine derivatives (7-membered), which may correlate with improved synthetic yields and metabolic stability .

Biological Relevance : Pyrazole and thiazole-containing analogs demonstrate enhanced hydrogen-bonding networks, suggesting utility in designing kinase or protease inhibitors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound is synthesized via condensation of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with (4-R-phenylamino)-acetic acid hydrazide derivatives under reflux in polar aprotic solvents (e.g., DMF) . Optimization strategies include:

  • Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the triazoloazepine core.
    • Data Table :
Reaction ConditionYield (%)Purity (HPLC)Reference
DMF, 80°C, 12h6295%
DMF, ZnCl₂, 100°C7898%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the bicyclic triazoloazepine structure and amine hydrochloride salt formation (e.g., δ 3.2–3.8 ppm for azepine protons; δ 8.1–8.3 ppm for triazole protons) .
  • HPLC-MS : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5%–95% ACN) to assess purity (>98%) and detect hydrolytic degradation products .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound's antimicrobial properties?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the arylaminomethyl position to modulate lipophilicity and target binding .
  • Biological Assays :
  • MIC Testing : Evaluate against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Mechanistic Studies : Fluorescence-based assays to assess membrane disruption or β-lactamase inhibition .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial penicillin-binding proteins (PBPs) .
    • Data Table :
Substituent (R)MIC (S. aureus) (µg/mL)MIC (E. coli) (µg/mL)
-H8>64
-Cl432
-OCH₃16>64

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Standardized Protocols : Replicate assays under identical conditions (e.g., inoculum size, growth medium) to minimize variability .
  • Counter-Screen for Off-Target Effects : Use kinase/phosphatase profiling panels to rule out nonspecific interactions .
  • Meta-Analysis : Pool data from independent studies (e.g., antimicrobial IC₅₀ values) and apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers .

Q. How can environmental stability and degradation pathways of this compound be systematically studied?

  • Methodological Answer :

  • Hydrolytic Degradation : Incubate at pH 2–12 (37°C, 72h) and monitor via LC-MS for cleavage of the triazole-azepine bond .
  • Photodegradation : Expose to UV-Vis light (254 nm) in aqueous solutions; identify byproducts (e.g., oxidative opening of the azepine ring) .
  • Ecotoxicity Assessment : Use Daphnia magna or Aliivibrio fischeri bioluminescence assays to quantify acute toxicity (EC₅₀) of degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.